molecular formula C10H17NO B13459479 3-Tert-butylbicyclo[1.1.1]pentane-1-carboxamide

3-Tert-butylbicyclo[1.1.1]pentane-1-carboxamide

Cat. No.: B13459479
M. Wt: 167.25 g/mol
InChI Key: KUDAQMHEQZFBCC-UHFFFAOYSA-N
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Description

3-Tert-butylbicyclo[1.1.1]pentane-1-carboxamide is a chemical reagent built on the unique bicyclo[1.1.1]pentane (BCP) scaffold, designed for advanced research and development applications. This compound features a tert-butyl group and a carboxamide functional group, offering distinct steric and electronic properties for molecular design. The BCP core is increasingly valued in medicinal chemistry as a saturated bioisostere for para-substituted phenyl rings or tert-butyl groups . This substitution can improve key properties in lead compounds, such as metabolic stability, solubility, and permeability, while reducing conformational flexibility and mitigating potential toxicity associated with aniline metabolites . The carboxamide functional group provides a versatile handle for further synthetic elaboration or for forming critical hydrogen-bonding interactions with biological targets. BCP derivatives have demonstrated significant utility in drug discovery projects, exemplified by their successful application in the development of potent heme-displacing inhibitors of Indoleamine-2,3-dioxygenase 1 (IDO1) for cancer immunotherapy . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

3-tert-butylbicyclo[1.1.1]pentane-1-carboxamide

InChI

InChI=1S/C10H17NO/c1-8(2,3)10-4-9(5-10,6-10)7(11)12/h4-6H2,1-3H3,(H2,11,12)

InChI Key

KUDAQMHEQZFBCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C12CC(C1)(C2)C(=O)N

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies for Bicyclo[1.1.1]pentane Derivatives

Construction of the Bicyclo[1.1.1]pentane Core

The bicyclo[1.1.1]pentane (BCP) core is typically constructed via the use of [1.1.1]propellane, a highly strained bicyclic hydrocarbon that serves as a versatile precursor. The synthesis of [1.1.1]propellane itself has been well-established through multistep routes starting from commercially available materials, enabling scale-up production for further functionalization.

A prominent method for generating the BCP core involves photochemical addition of [1.1.1]propellane to suitable substrates such as diacetyl under flow photochemical conditions. This approach allows kilogram-scale synthesis of bicyclo[1.1.1]pentane diketones, which can be further transformed into various derivatives.

Functionalization of the Bicyclo[1.1.1]pentane Scaffold

Following core construction, selective functionalization at the 1-position is achieved by converting diketone intermediates to carboxylic acids through haloform reactions, which can then be derivatized to amides, esters, or other functional groups relevant to target compounds.

Preparation Methods of 3-Tert-butylbicyclo[1.1.1]pentane-1-carboxamide

Synthesis Overview

The preparation of 3-tert-butylbicyclo[1.1.1]pentane-1-carboxamide generally follows these key stages:

  • Synthesis of the bicyclo[1.1.1]pentane-1-carboxylic acid intermediate bearing the tert-butyl substituent at the 3-position.
  • Conversion of the carboxylic acid to the corresponding carboxamide via amide bond formation.

Detailed Synthetic Route

Step 1: Formation of 3-(tert-butyl)bicyclo[1.1.1]pentane-1-carboxylic acid
  • Starting from [1.1.1]propellane, a photochemical addition to diacetyl is conducted under flow conditions using 365 nm irradiation. This produces a diketone intermediate on a multigram to kilogram scale within hours.
  • The diketone undergoes a haloform reaction in batch mode to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
  • Selective mono-functionalization or protection strategies enable the introduction of the tert-butyl group at the 3-position, often via organometallic reagents or substitution reactions on the BCP scaffold.
Step 2: Conversion to Carboxamide
  • The carboxylic acid intermediate is activated using standard peptide coupling reagents or converted to an acid chloride.
  • The activated acid is then reacted with ammonia or a suitable amine source to form the carboxamide functionality.
  • Purification is typically performed by column chromatography or recrystallization to isolate the pure 3-tert-butylbicyclo[1.1.1]pentane-1-carboxamide.

Experimental Data and Yields

The following table summarizes representative reaction conditions and yields reported for key steps in the preparation of 3-tert-butylbicyclo[1.1.1]pentane-1-carboxamide or closely related analogues:

Step Reaction Conditions Scale Yield (%) Notes
Photochemical addition of propellane to diacetyl Flow photochemistry, 365 nm irradiation, continuous flow Up to 1 kg ~80-90 Mercury lamp-free, quartz vessel-free
Haloform reaction of diketone Batch, haloform reagents (e.g., NaOH/I2) 500 g scale ~85 Produces bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Introduction of tert-butyl group Organometallic substitution or radical addition Gram scale 70-85 Conditions vary depending on reagent choice
Amide formation Acid chloride or coupling reagent with ammonia Gram scale 80-90 Standard amide coupling protocols applied

This data reflects robust and scalable methods, with yields consistently above 70%, demonstrating the practicality of the synthetic approach.

Critical Analysis of Preparation Methods

  • Scalability: The use of flow photochemistry for the initial BCP core formation allows rapid and large-scale production, overcoming traditional limitations of batch photochemical reactions.
  • Selectivity: The haloform reaction selectively converts diketones to carboxylic acids, enabling subsequent functionalization with high regioselectivity.
  • Versatility: The synthetic route accommodates various substituents, including the bulky tert-butyl group, by leveraging organometallic or radical chemistry on the BCP framework.
  • Purification: Column chromatography remains the method of choice for purification, though crystallization is feasible depending on derivative properties.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butylbicyclo[1.1.1]pentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxamide group to amines or alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, alkoxides, and amines are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Tert-butylbicyclo[1.1.1]pentane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Tert-butylbicyclo[1.1.1]pentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:
  • Electronic Effects : Iodo derivatives (e.g., 2a, 2r) enable further functionalization via cross-coupling, whereas the tert-butyl group is electron-donating, stabilizing adjacent carbocations .
  • Synthetic Accessibility : Adamantane and iodine-substituted analogs achieve higher yields (85–90%) compared to phenyl derivatives (16%), likely due to reduced steric clash during amidation .

Stability and Reactivity

  • Acidity and Bond Dissociation Energy (BDE) : The C-H bond dissociation energy of 3-tert-butylbicyclo[1.1.1]pentane is ~96 kcal/mol, significantly higher than unsubstituted bicyclopentanes, indicating enhanced stability against radical reactions .
  • Hydrolytic Stability : Carboxamide derivatives generally exhibit higher stability than ester analogs (e.g., tert-butyl 3-carboxybicyclo[1.1.1]pentane-1-acetate), which may hydrolyze under acidic conditions .

Biological Activity

3-Tert-butylbicyclo[1.1.1]pentane-1-carboxamide is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanisms of action, therapeutic potential, and applications in drug development.

Structural Characteristics

3-Tert-butylbicyclo[1.1.1]pentane-1-carboxamide features a highly strained, cage-like bicyclic structure, characterized by the following properties:

  • Molecular Formula : C10H17NO
  • Molecular Weight : Approximately 167.25 g/mol
  • Functional Groups : Contains a tert-butyl group at the 3-position and a carboxamide group at the 1-position.

This unique structure allows for significant steric bulk and functional versatility, making it an interesting candidate for further research in biological applications.

The biological activity of 3-tert-butylbicyclo[1.1.1]pentane-1-carboxamide is primarily attributed to its interaction with specific molecular targets and pathways. The compound's unique structure enables it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, studies have indicated that it may act as a bioisostere for aromatic compounds, potentially improving solubility and reducing non-specific binding in drug formulations .

Anti-inflammatory Effects

Research has demonstrated that bicyclo[1.1.1]pentanes, including 3-tert-butylbicyclo[1.1.1]pentane-1-carboxamide, exhibit anti-inflammatory properties. In one study, derivatives of bicyclo[1.1.1]pentane significantly attenuated lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50%, indicating potential therapeutic benefits in inflammatory conditions . The compound was shown to downregulate the release of pro-inflammatory cytokines such as TNFα and MCP1.

Drug Development Applications

The structural features of 3-tert-butylbicyclo[1.1.1]pentane-1-carboxamide make it suitable for use as a building block in drug synthesis. Its application as a bioisostere can enhance the pharmacokinetic properties of drug candidates by improving solubility and reducing toxicity . Additionally, its unique steric properties may allow for the development of novel therapeutic agents targeting specific diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-tert-butylbicyclo[1.1.1]pentane-1-carboxamide, a comparison with similar bicyclic compounds is useful:

Compound NameStructural FeaturesUnique Aspects
3-Tert-butylbicyclo[1.1.1]pentane-2-carboxylic acidBicyclic structure with carboxylic acidLacks amine functionality
N-tert-butylbicyclo[1.1.1]pentane-2-carboxamideSimilar bicyclic structureDifferent position of the carboxamide group
3-Aminobicyclo[1.1.1]pentane-2-carboxylic acidContains an amino groupFocuses on amino functionality rather than amide

The distinct combination of steric bulk from the tert-butyl group and functional versatility provided by the carboxamide group positions this compound as a promising candidate for further exploration in medicinal chemistry.

Case Studies and Research Findings

Several studies have documented the biological activities associated with bicyclo[1.1.1]pentanes:

  • Synthesis and Evaluation : A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis of various bicyclo[1.1.1]pentane derivatives and their evaluation as potential anti-inflammatory agents . These derivatives demonstrated significant inhibition of pro-inflammatory cytokine release.
  • Therapeutic Applications : Another investigation focused on the use of bicyclo[1.1.1]pentanes in drug development, emphasizing their role as bioisosteres that can replace traditional aromatic rings to enhance drug solubility and reduce side effects .

Q & A

Q. What are the primary synthetic routes for 3-tert-butylbicyclo[1.1.1]pentane-1-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves functionalization of the bicyclo[1.1.1]pentane (BCP) core. Key steps include:

  • Core formation : Cyclization of [1.1.1]propellane precursors under controlled conditions (e.g., radical initiation or photochemical methods) to generate the strained BCP framework .
  • Functionalization : Introduction of the tert-butyl group via alkylation and carboxamide via coupling reactions (e.g., using tert-butyl chloroformate or carbodiimide-mediated amidation). Reaction optimization focuses on solvent polarity (e.g., DMF or THF), temperature (0–25°C), and catalytic systems (e.g., Pd for cross-coupling) .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields typically ranging from 40% to 70% depending on steric hindrance .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve the strained BCP core (e.g., distinct upfield shifts for bridgehead protons at ~1.5–2.0 ppm) and confirm tert-butyl/carboxamide substitution patterns .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 196.13) and isotopic distribution .
  • X-ray crystallography : Resolves bond angles and torsional strain in the BCP core, revealing deviations from ideal tetrahedral geometry due to ring strain (~90° bridgehead angles) .

Q. How does the compound’s reactivity differ from non-bicyclic analogs in nucleophilic substitution reactions?

The BCP core exhibits unique steric and electronic properties:

  • Steric hindrance : The tert-butyl group and rigid BCP structure limit access to the carboxamide moiety, reducing reaction rates in SN2 mechanisms .
  • Electronic effects : Strain-induced hyperconjugation enhances electrophilicity at the carboxamide carbonyl, enabling selective reactions with amines or hydrazines under mild conditions (pH 7–9, 25°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

Discrepancies often arise from:

  • Impurity profiles : Side products from incomplete cyclization (e.g., linear oligomers) can skew yields. Use HPLC-MS to quantify byproducts and adjust reaction times/temperatures .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may promote decomposition. Systematic screening with solvents like dichloromethane or acetonitrile can optimize yields .
  • Catalyst loading : Pd-catalyzed couplings require precise stoichiometry (1–5 mol%) to avoid over-functionalization .

Q. What experimental designs are recommended to evaluate its bioisosteric potential in medicinal chemistry?

  • Structural comparisons : Overlay BCP derivatives with aromatic/alkyne analogs using computational docking (e.g., Schrödinger Suite) to assess steric/electronic mimicry .
  • Permeability assays : Use Caco-2 cell monolayers to compare passive diffusion rates, leveraging the BCP’s high solubility and low topological polar surface area (TPSA < 50 Ų) .
  • Metabolic stability : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS. BCP derivatives often show enhanced stability due to reduced cytochrome P450 interactions .

Q. What mechanistic insights explain the compound’s stability under oxidative conditions?

  • Ring strain effects : The BCP core’s high strain energy (~60 kcal/mol) discourages radical-mediated oxidation, as bond cleavage would require overcoming significant activation barriers .
  • Steric protection : The tert-butyl group shields the carboxamide from reactive oxygen species (ROS), as shown in EPR studies with TEMPO radicals .
  • Comparative data : Non-bicyclic analogs degrade 3–5× faster under identical conditions (e.g., 30% H2_2O2_2, 50°C) .

Q. How can researchers address conflicting data on its biological activity across cell-based assays?

  • Cell line variability : Test activity in multiple lines (e.g., HEK293, HeLa) to account for differences in membrane transporters or metabolic enzymes .
  • Dose-response curves : Use Hill slope analysis to distinguish specific binding (slope ≈1) from non-specific aggregation effects (slope <0.5) .
  • Off-target profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify non-canonical targets that may explain divergent results .

Comparative and Methodological Questions

Q. What strategies differentiate this compound from structurally similar bicyclo[1.1.1]pentane derivatives in SAR studies?

  • Functional group swapping : Replace the carboxamide with esters or nitriles to assess potency changes. For example, 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid shows reduced cellular uptake due to higher TPSA .
  • Isosteric comparisons : Compare with 3-(trifluoromethyl)-BCP analogs to evaluate hydrophobic vs. electrostatic interactions in target binding .
  • Crystallographic data : Overlay X-ray structures with target proteins (e.g., kinases) to identify critical bonding motifs .

Q. What advanced computational methods predict its reactivity in complex reaction environments?

  • DFT calculations : Model transition states for nucleophilic attacks using Gaussian09 with M06-2X/6-31G(d) basis sets to predict regioselectivity .
  • Molecular dynamics (MD) : Simulate solvation effects in explicit solvents (e.g., water or DMSO) to refine reaction rate predictions .
  • Machine learning : Train models on published BCP reaction datasets to forecast optimal conditions for new transformations .

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